molecular formula C20H29N3O2 B2913852 2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide CAS No. 1376441-40-5

2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide

Cat. No. B2913852
CAS RN: 1376441-40-5
M. Wt: 343.471
InChI Key: PCPZZCVWMGPTKD-UHFFFAOYSA-N
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Description

2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H29N3O2 and its molecular weight is 343.471. The purity is usually 95%.
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Scientific Research Applications

Solubility and Solvent Effects

The solubility of pyrrole derivatives in various solvents has been extensively studied, providing critical data for chemical synthesis and pharmaceutical formulation. For instance, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in multiple solvents shows significant variance, which is crucial for optimizing reaction conditions in chemical synthesis and enhancing the efficiency of pharmaceutical compounds (Li et al., 2019).

Protecting Groups and Synthetic Utility

The use of tetrahydropyran as a protecting group demonstrates the importance of functional group manipulation in organic synthesis, especially in the context of creating compounds with complex molecular architectures (Horning et al., 1970). This approach is vital for the synthesis of pharmaceuticals and advanced materials.

Molecular Structure and Characterization

Studies on the structural analysis of cyano and methoxyamino substituted compounds contribute to the understanding of molecular geometry, electronic structure, and intermolecular interactions. For example, the characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides insights into its molecular structure, crucial for drug design and material science applications (Johnson et al., 2006).

Synthesis of Pyrrole Derivatives

The diversity-oriented synthesis of pyrrole derivatives highlights the versatility of these compounds in developing biologically active molecules. Such synthetic strategies enable the creation of compounds with potential therapeutic applications, showcasing the broad utility of pyrrole-based compounds in medicinal chemistry (Berzosa et al., 2011).

Novel Synthesis Approaches

Innovative synthetic methodologies for pyrrole and related compounds underline the ongoing development in organic chemistry. Techniques such as catalytic decomposition of dibenzylselenonium ylide with thioamides offer new pathways for creating structurally diverse and complex molecules, essential for pharmaceuticals and agrochemicals (Tamagaki et al., 1976).

properties

IUPAC Name

2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2-methylprop-2-enyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-8-22(12-14(2)3)20(24)19(11-21)10-18-9-15(4)23(17(18)6)16(5)13-25-7/h9-10,16H,2,8,12-13H2,1,3-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPZZCVWMGPTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)C(=CC1=C(N(C(=C1)C)C(C)COC)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide

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